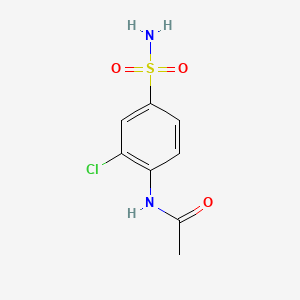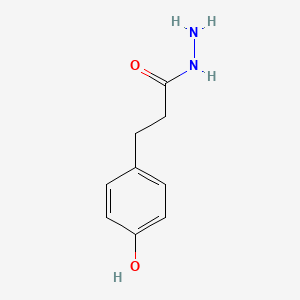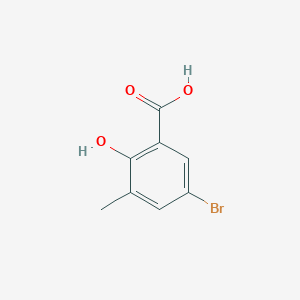
5-溴-2-羟基-3-甲基苯甲酸
概述
描述
5-Bromo-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
科学研究应用
5-Bromo-2-hydroxy-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
安全和危害
作用机制
Target of Action
It is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors . These targets play crucial roles in various biological processes, including neurotransmission, cell growth regulation, and viral entry into host cells.
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This reaction involves the formation of a carbocation at the benzylic position, which is resonance-stabilized .
Pharmacokinetics
Its water solubility, a key factor influencing bioavailability, is estimated to be 8189 mg/L at 25°C .
Action Environment
Factors such as temperature can influence the solubility of the compound, which in turn can affect its bioavailability and action .
生化分析
Biochemical Properties
5-Bromo-2-hydroxy-3-methylbenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic flux within cells. The hydroxyl group in 5-Bromo-2-hydroxy-3-methylbenzoic acid allows it to form hydrogen bonds with active sites of enzymes, influencing their activity and stability .
Cellular Effects
The effects of 5-Bromo-2-hydroxy-3-methylbenzoic acid on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling molecules, 5-Bromo-2-hydroxy-3-methylbenzoic acid can alter gene expression and cellular metabolism. This compound can induce changes in the expression of genes related to antioxidant defenses and metabolic enzymes, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Bromo-2-hydroxy-3-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For example, the bromine atom in 5-Bromo-2-hydroxy-3-methylbenzoic acid can participate in halogen bonding, which can stabilize or destabilize enzyme-substrate complexes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-hydroxy-3-methylbenzoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 5-Bromo-2-hydroxy-3-methylbenzoic acid can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-hydroxy-3-methylbenzoic acid vary with different dosages in animal models. At low doses, it can exert beneficial effects by modulating oxidative stress responses and enhancing antioxidant defenses. At high doses, it can become toxic, leading to adverse effects such as cellular damage and inflammation. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at specific concentration levels .
Metabolic Pathways
5-Bromo-2-hydroxy-3-methylbenzoic acid is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as peroxidases and reductases, which play roles in the breakdown and removal of reactive oxygen species. This compound can also affect the levels of key metabolites, influencing the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-hydroxy-3-methylbenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form hydrogen bonds .
Subcellular Localization
The subcellular localization of 5-Bromo-2-hydroxy-3-methylbenzoic acid is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with enzymes and other biomolecules to modulate cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid typically involves the bromination of 2-hydroxy-3-methylbenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-hydroxy-3-methylbenzoic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-Bromo-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
相似化合物的比较
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the methyl group at the 3-position.
3-Bromo-2-methylbenzoic acid: Similar structure but lacks the hydroxyl group at the 2-position.
5-Bromo-3-hydroxy-2-methylbenzoic acid: Similar structure with different positions of the hydroxyl and methyl groups.
Uniqueness
5-Bromo-2-hydroxy-3-methylbenzoic acid is unique due to the specific arrangement of the bromine, hydroxyl, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
属性
IUPAC Name |
5-bromo-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKOYICVWKQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377414 | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36194-82-8 | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxy-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

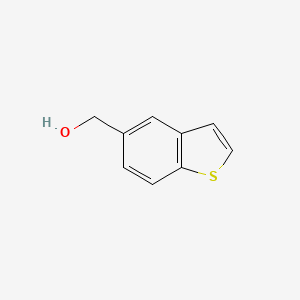
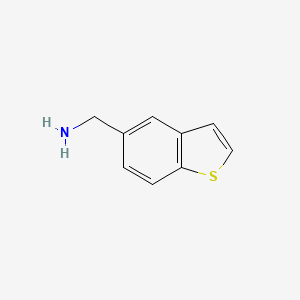

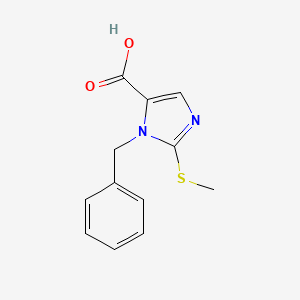
![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)
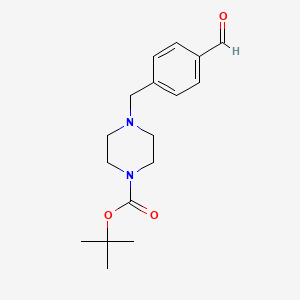
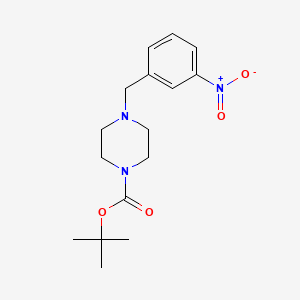
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)
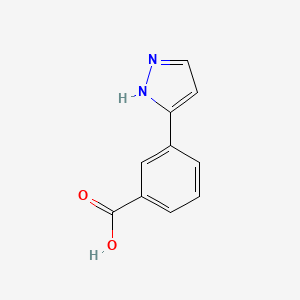

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)
